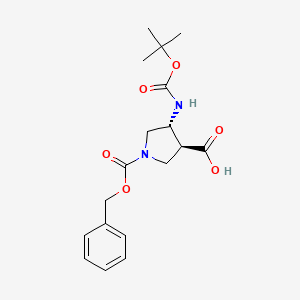![molecular formula C19H25NO2 B1437572 N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline CAS No. 1040690-62-7](/img/structure/B1437572.png)
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline
Vue d'ensemble
Description
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline, also known as N-2EEBDMA, is a commonly used chemical compound in scientific research. It is an aromatic amine, an organic compound with a distinctive odor, and has a wide range of applications in various fields. N-2EEBDMA is used in the synthesis of pharmaceuticals, in the production of polymers, and as a catalyst in organic reactions. It is also used in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in analytical chemistry. N-2EEBDMA is a versatile compound that has been used in many scientific research studies.
Applications De Recherche Scientifique
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has been used in a wide variety of scientific research studies. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It has also been used in the synthesis of pharmaceuticals, in the production of polymers, and as a catalyst in organic reactions. Additionally, N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has been used in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in analytical chemistry.
Mécanisme D'action
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline acts as an electron-donating group, which means that it can transfer electrons from one molecule to another. This is due to the presence of the ethoxyethoxy group, which can act as a Lewis base. The electron-donating properties of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline make it useful in a variety of reactions, such as redox reactions, nucleophilic substitution reactions, and acid-base reactions.
Biochemical and Physiological Effects
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of proteins, such as proteases. Additionally, N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as alpha-amylase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is not toxic and has a low vapor pressure, making it safe to use in the laboratory. However, N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline also has some limitations. It is not soluble in water, and it can react with other compounds, making it difficult to use in certain reactions.
Orientations Futures
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has many potential future applications in scientific research. It could be used to synthesize new pharmaceuticals, to produce polymers, or to catalyze organic reactions. Additionally, it could be used as a reagent in analytical chemistry, and as a catalyst in organic reactions. Furthermore, N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline could be used to study the biochemical and physiological effects of drugs and other compounds. Finally, it could be used to study the mechanisms of action of enzymes involved in the metabolism of drugs, proteins, and carbohydrates.
Propriétés
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-11-12-22-19-8-6-5-7-17(19)14-20-18-10-9-15(2)16(3)13-18/h5-10,13,20H,4,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBVKUBJYWOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)









